Disulfide, 2,6-dimethylphenyl 3,5-dimethylphenyl
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Overview
Description
Disulfide, 2,6-dimethylphenyl 3,5-dimethylphenyl is an organic compound with the molecular formula C16H18S2 It is a disulfide derivative where two phenyl rings are substituted with methyl groups at the 2,6 and 3,5 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disulfide, 2,6-dimethylphenyl 3,5-dimethylphenyl typically involves the oxidation of thiols. One common method is the reaction of 2,6-dimethylthiophenol with 3,5-dimethylthiophenol in the presence of an oxidizing agent such as iodine or hydrogen peroxide. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under controlled temperature conditions to ensure the formation of the disulfide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques like recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Disulfide, 2,6-dimethylphenyl 3,5-dimethylphenyl can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced back to the corresponding thiols using reducing agents like dithiothreitol or sodium borohydride.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.
Reduction: Dithiothreitol, sodium borohydride, or other reducing agents.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: 2,6-dimethylthiophenol, 3,5-dimethylthiophenol.
Substitution: Nitrated or halogenated derivatives of the original compound.
Scientific Research Applications
Disulfide, 2,6-dimethylphenyl 3,5-dimethylphenyl has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in redox biology and as a model compound for disulfide bond formation in proteins.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Utilized in the production of polymers and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism by which Disulfide, 2,6-dimethylphenyl 3,5-dimethylphenyl exerts its effects involves the formation and cleavage of disulfide bonds. These bonds play a crucial role in redox reactions and can influence the structure and function of proteins and other biomolecules. The compound can interact with molecular targets such as enzymes and receptors, modulating their activity through redox mechanisms.
Comparison with Similar Compounds
Similar Compounds
- Disulfide, bis(3,5-dimethylphenyl)
- Disulfide, bis(2,6-dimethylphenyl)
- Disulfide, bis(4-methylphenyl)
Uniqueness
Disulfide, 2,6-dimethylphenyl 3,5-dimethylphenyl is unique due to the specific positioning of the methyl groups on the phenyl rings. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other disulfide compounds with different substitution patterns.
Properties
CAS No. |
65104-34-9 |
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Molecular Formula |
C16H18S2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
1-[(2,6-dimethylphenyl)disulfanyl]-3,5-dimethylbenzene |
InChI |
InChI=1S/C16H18S2/c1-11-8-12(2)10-15(9-11)17-18-16-13(3)6-5-7-14(16)4/h5-10H,1-4H3 |
InChI Key |
MMXSWXFYBANZPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)SSC2=CC(=CC(=C2)C)C |
Origin of Product |
United States |
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